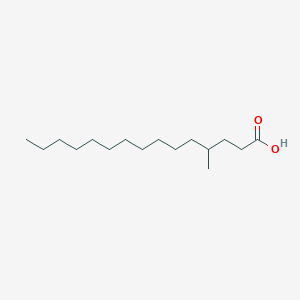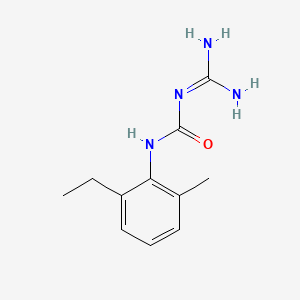
Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or toluene.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(aminoiminomethyl)-N’-(phenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
- Urea, N-(aminoiminomethyl)-N’-(4-ethylphenyl)-
Uniqueness
The presence of the 2-ethyl-6-methylphenyl group in Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- distinguishes it from other similar compounds, potentially offering unique chemical properties and applications.
Properties
CAS No. |
55832-00-3 |
|---|---|
Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C11H16N4O/c1-3-8-6-4-5-7(2)9(8)14-11(16)15-10(12)13/h4-6H,3H2,1-2H3,(H5,12,13,14,15,16) |
InChI Key |
OMAKCGFGJZPLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


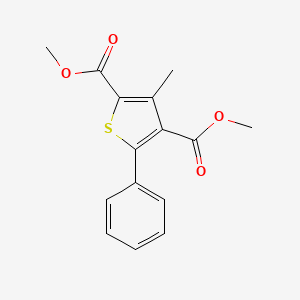


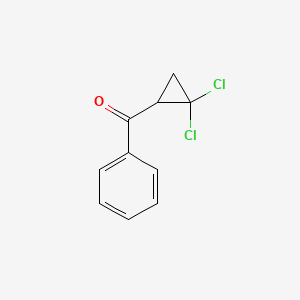

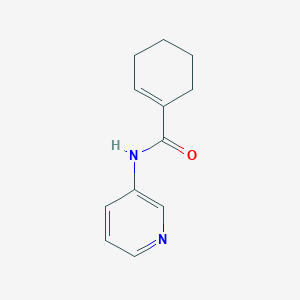



![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

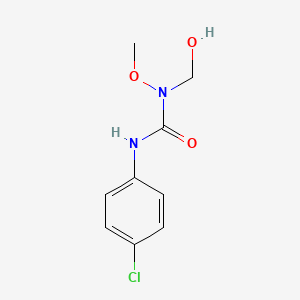
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
